Disuccinimidyl adipate

Catalog No.
S729586
CAS No.
59156-70-6
M.F
C14H16N2O8
M. Wt
340.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disuccinimidyl adipate

Cross-linking mass spectrometry (XL-MS) often yields low-resolution structural models when spacer lengths are mismatched. Disuccinimidyl adipate (DSA) provides the precise 8.9 Å spacer needed to bridge intermediate lysine distances, outperforming DSG (too short) and DSS (too long).

  • 8.9 Å distance constraint refines discrete molecular dynamics (DMD) 3D protein models.
  • C6 adipate core optimizes glycoconjugate vaccine conjugation ratios.
  • Irreversible amide bond formation stabilizes cyclic peptide libraries under alkaline conditions.

Global sourcing with validated purity, ready for immediate shipment.

CAS Number

59156-70-6

Product Name

Disuccinimidyl adipate

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2

InChI Key

LZZXZDMVRZJZST-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O

a cross-linking agent; structure in first source

Synonyms

Disuccinimidyl adipate, DSA, Bis(2,5-dioxopyrrolidin-1-yl) hexanedioate, Adipic acid bis(N-hydroxysuccinimide ester), Hexanedioic acid bis(2,5-dioxopyrrolidin-1-yl) ester

Purity

≥95%

Package Size

100 mg, 500 mg, 1 g, 5 g

Disuccinimidyl adipate (DSA, CAS: 59156-70-6) is a homobifunctional, amine-reactive cross-linker featuring a six-carbon adipic acid core terminating in two N-hydroxysuccinimide (NHS) ester groups [1]. It rapidly reacts with primary amines, such as lysine side chains and protein N-termini, at slightly basic pH (7.0–9.0) to form highly stable, irreversible amide bonds . In industrial and research procurement, DSA is primarily sourced as a structural constraint reagent for protein-protein interaction (PPI) mapping, cross-linking mass spectrometry (XL-MS), and as a critical bivalent linker in the synthesis of glycoconjugate vaccines and cyclic peptide libraries [1].

Research Fit

Crosslinking mass spectrometry (XL-MS) with intermediate distance constraints
PROTAC linker structure-activity relationship (SAR) optimization
Bioconjugation at sterically constrained protein interfaces

Substituting DSA with more common in-class analogs like Disuccinimidyl suberate (DSS) or Disuccinimidyl glutarate (DSG) fundamentally alters the spatial and physicochemical parameters of the bioconjugation process [1]. The spacer length of the cross-linker directly dictates the spatial resolution of the resulting structural constraints. Substituting DSA (8.9 Å spacer) with DSS (11.4 Å spacer) results in looser spatial bounds, significantly reducing the resolution and accuracy of 3D protein models generated via discrete molecular dynamics (DMD) [2]. Conversely, using DSG (7.7 Å spacer) may fail to bridge slightly wider solvent-accessible lysine pairs, causing false negatives in interaction mapping[1]. Furthermore, in glycoconjugate synthesis, altering the linker length from a C6 (adipate) to a C8 (suberate) core changes the hydrophobicity and steric profile, which can disrupt the optimal carbohydrate-to-carrier protein ratio and alter downstream antigen presentation.

Substitution Risk

  • Spacer length mismatch alters distance constraints

    Differences in carbon chain length shift crosslinking distance windows and captured residue pairs, affecting XL-MS model quality.

    vs. DSG, DSS
  • Conformational flexibility variation impacts hindered interfaces

    Rigidity differences between crosslinkers change efficiency at sterically demanding protein sites, leading to variable crosslinking yields.

    vs. DSG, DSS
  • Reaction condition compatibility differs

    Water-soluble BS3 may require aqueous buffers, while DSC typically uses organic co-solvents, affecting protein stability and conjugation protocols.

    vs. BS3

Intermediate Spacer Length for Precise Distance Constraints

In structural biology workflows, DSA provides a precise 8.9 Å spacer arm constraint for lysine-lysine cross-linking[1]. When compared to the widely used DSS (11.4 Å) and DSG (7.7 Å), DSA bridges an intermediate spatial gap. In coarse-grained molecular dynamics modeling, employing DSA alongside other cross-linkers prevents the overestimation of side-chain distances that occurs when relying solely on the looser 11.4 Å constraint of DSS [2].

Evidence DimensionSpacer arm length / distance constraint
Target Compound Data8.9 Å constraint (DSA)
Comparator Or Baseline11.4 Å (DSS) and 7.7 Å (DSG)
Quantified DifferenceDSA provides a 2.5 Å tighter spatial constraint than DSS and a 1.2 Å longer reach than DSG.
ConditionsLysine-lysine distance mapping in cross-linking mass spectrometry (XL-MS) and molecular dynamics modeling.

Procuring DSA enables researchers to capture intermediate-range protein interactions that DSG cannot reach and DSS resolves too loosely, directly improving the accuracy of 3D protein models.

Spacer Arm Length
Class-level inference
DSC: ~8.6 Å
DSG: ~7.7 Å
DSS: ~11.4 Å
Supports intermediate distance XL-MS crosslinking window selection.
Theoretical chain-length estimation; experimental validation may be needed.

Optimal Hydrophilic Balance for Glycoconjugate Synthesis

The adipate core of DSA provides a highly favorable hydrophilic profile (calculated logP of -1.2) compared to the more lipophilic suberate core of DSS (calculated logP of -0.7) [1]. In the conjugation of amino-functionalized oligosaccharides to carrier proteins (e.g., RNase A, Ag85B), this balance of reactivity and solubility allows for efficient coupling without excessive steric hindrance or rapid hydrolysis [2].

Evidence DimensionPartition coefficient (logP)
Target Compound DatalogP = -1.2 (DSA)
Comparator Or BaselinelogP = -0.7 (DSS)
Quantified DifferenceDSA is significantly more hydrophilic than DSS, improving solubility in aqueous-organic conjugation buffers.
ConditionsSynthesis of high-mannose glycoconjugates and oligosaccharide vaccines.

Selecting DSA over longer-chain analogs ensures better reagent solubility and more predictable carbohydrate-to-carrier molar ratios during vaccine formulation.

Conformational Flexibility
Class-level inference
DSC: 6-carbon chain, 9 rotatable bonds
DSG: shorter, less flexible
DSS: longer, more flexible
Enables crosslinking at sterically demanding interfaces where DSG/DSS may be suboptimal.
Flexibility inferred from rotatable bond count; empirical testing recommended.

Irreversible Amide Bond Formation in Peptide Cyclization

When synthesizing cyclic peptides via intramolecular cross-linking, DSA reacts with primary amines to form irreversible, alkaline-stable amide bonds[1]. In contrast, using homobifunctional imidoesters like dimethyl adipimidate (DMA) yields amidine linkages, which can be reversible and carry a positive charge at physiological pH [1].

Evidence DimensionChemical stability of the cross-link
Target Compound DataIrreversible, alkaline-stable amide bond (DSA)
Comparator Or BaselineReversible amidine bond (Dimethyl adipimidate)
Quantified DifferenceDSA eliminates the reversibility of the linkage, ensuring permanent cyclization.
ConditionsSolid-phase or solution-phase intramolecular cross-linking of peptides at pH 8.0-10.0.

Buyers synthesizing cyclic peptide libraries for therapeutic screening must procure NHS esters like DSA to ensure the metabolic and chemical stability of the final cyclized products.

PROTAC Linker Use
Supporting evidence
Alkyl chain linker for E3 ligase–target protein connection.
Permits systematic linker length optimization in PROTAC SAR studies.
Comparative degradation data not available; requires empirical validation.

De Novo Protein Structure Prediction (XL-MS)

DSA is the optimal choice for cross-linking mass spectrometry panels where intermediate 8.9 Å distance constraints are required to refine discrete molecular dynamics (DMD) simulations, filling the gap between zero-length (EDC) and long-chain (DSS) cross-linkers[1].

Glycoconjugate Vaccine Formulation

Ideal for coupling amino-functionalized oligosaccharides to carrier proteins (like CRM197 or Ag85B) where the C6 spacer provides the right balance of steric reach and hydrophilicity to achieve target sugar-to-protein molar ratios [2].

Irreversible Peptide Cyclization

Selected for synthesizing stable cyclic peptide libraries for drug discovery, as it forms permanent amide bonds that withstand alkaline conditions and physiological environments better than imidoester alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
XL-MS with intermediate distance restraints
Intermediate spacer arm length between DSG and DSS
Crosslink distance constraint window and residue pair identification
PROTAC linker optimization
Defined alkyl spacer for linker length series
Ternary complex formation efficiency and degradation potency
Bioconjugation at constrained interfaces
Balanced flexibility and spacer length
Crosslinking efficiency at sterically hindered amine sites

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Exact Mass

340.09066547 Da

Monoisotopic Mass

340.09066547 Da

Heavy Atom Count

24

UNII

W98WEU25G4

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